2-(4-fluorophenyl)-N-phenylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c15-12-8-6-11(7-9-12)10-14(17)16-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBPWZBNPRWWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 4 Fluorophenyl N Phenylacetamide and Analogues
General Synthetic Approaches for the Construction of the Phenylacetamide Core
The fundamental structure of 2-(4-fluorophenyl)-N-phenylacetamide consists of a 4-fluorophenylacetic acid moiety linked to an aniline (B41778) moiety via an amide bond. The primary synthetic challenge lies in the efficient formation of this amide linkage.
The creation of the amide bond is the critical step in synthesizing the phenylacetamide core. This is typically achieved by coupling a carboxylic acid, or its activated derivative, with an amine.
A prevalent and efficient method for forming the amide bond involves the use of carbodiimide coupling agents. wikipedia.orgnumberanalytics.com These reagents activate the carboxylic acid group of 4-fluorophenylacetic acid, facilitating nucleophilic attack by the amine. numberanalytics.com A common combination is N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (B26582) (HOBt). nih.govpeptide.com
The reaction mechanism begins with the carboxylic acid reacting with EDC to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is susceptible to nucleophilic attack by the aniline. However, this intermediate can also rearrange to a stable N-acylurea, halting the desired reaction. The addition of HOBt mitigates this side reaction by reacting with the O-acylisourea to form an active ester, which is more stable and less prone to racemization, and readily reacts with the amine to yield the final amide product, this compound. peptide.com
A typical procedure involves stirring equimolar amounts of 4-fluorophenylacetic acid, EDC, and HOBt in a suitable solvent like acetonitrile (B52724), followed by the addition of the appropriate aniline derivative. nih.gov The reaction is generally allowed to proceed for several hours at room temperature to ensure completion. nih.gov
Acylation represents a direct and fundamental approach to amide bond formation. This strategy involves the reaction of an aniline derivative with an activated form of 4-fluorophenylacetic acid, most commonly the corresponding acyl chloride (4-fluorophenylacetyl chloride). nih.goviucr.org The high reactivity of the acyl chloride allows for a rapid reaction with the nucleophilic amino group of aniline. pearson.comlookchem.com
This method is particularly useful for generating a library of analogues, as various substituted anilines can be readily acylated to produce a range of N-aryl-2-(4-fluorophenyl)acetamides. nih.gov The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. libretexts.org In one documented synthesis of related N-phenylacetamide derivatives, the reaction between an aniline and chloroacetyl chloride was performed in the presence of glacial acetic acid and sodium acetate. nih.gov
Table 1: Comparison of Synthetic Methods for Phenylacetamide Core Construction
| Method | Reagents | Key Features |
|---|---|---|
| Carbodiimide Coupling | Carboxylic Acid, Amine, EDC, HOBt | Mild reaction conditions; minimizes side reactions and racemization with HOBt. nih.govpeptide.com |
| Acylation Reaction | Acyl Chloride, Amine, Base | Utilizes a highly reactive acylating agent; often proceeds rapidly. nih.goviucr.org |
The introduction of the 4-fluorophenyl group is accomplished by using a precursor that already contains this moiety. The most direct method involves starting with 4-fluorophenylacetic acid, which serves as a key building block in the amide bond formation strategies discussed above. nih.gov Alternatively, 4-fluorophenylacetyl chloride can be used for acylation reactions. These starting materials incorporate the desired fluorinated phenyl ring directly into the final structure. While various methods exist for the synthesis of phenylacetic acids themselves, such as the hydrolysis of the corresponding benzyl cyanide, published syntheses of this compound typically commence from commercially available 4-fluorophenylacetic acid. nih.govorgsyn.org
Amide Bond Formation Strategies
Derivatization Strategies for Structural Modification and Library Generation
To explore the chemical space and develop structure-activity relationships, the parent compound this compound can be systematically modified. This derivatization primarily focuses on altering the substitution patterns on its two aromatic rings.
The generation of a chemical library from the this compound scaffold is readily achieved by varying the aniline starting material used in the coupling reaction. nih.gov By employing anilines with different substituents at the ortho, meta, and para positions, a diverse set of analogues can be synthesized.
Research has demonstrated the synthesis of derivatives with both electron-donating and electron-withdrawing groups on the N-phenyl ring. For instance, a series of compounds was prepared using aniline derivatives substituted with nitro (NO₂) and methoxy (B1213986) (OCH₃) groups at various positions. nih.gov The synthesis followed the EDC/HOBt coupling methodology, reacting 4-fluorophenylacetic acid with 2-nitroaniline, 3-nitroaniline, 4-nitroaniline, 2-methoxyaniline, 3-methoxyaniline, and 4-methoxyaniline, respectively. nih.gov The results showed that compounds bearing a nitro moiety generally exhibited different cytotoxic effects compared to those with a methoxy group. nih.govnih.gov
The scope of derivatization is broad, with other studies on related phenylacetamide structures incorporating a wide array of substituents. These include various halogens (e.g., chloro, bromo, difluoro), alkyl groups (e.g., methyl), and more complex functionalities like trifluoromethyl and sulfamoyl groups. mdpi.comnih.gov This highlights the versatility of the phenylacetamide core in generating extensive libraries for chemical and biological screening. mdpi.comontosight.ai
Table 2: Examples of Synthesized this compound Derivatives
| Compound | Substituent on N-phenyl Ring | Yield (%) |
|---|---|---|
| 2a | 2-Nitro | 65% |
| 2b | 3-Nitro | 57% |
| 2c | 4-Nitro | 71% |
| 2d | 2-Methoxy | 68% |
| 2e | 3-Methoxy | 55% |
| 2f | 4-Methoxy | 75% |
Data sourced from Aliabadi et al. (2013). nih.gov
Substitution Patterns on Aromatic Rings
Electronic Effects of Substituents (e.g., Nitro, Methoxy, Halogen)
The synthesis of this compound derivatives bearing electronically distinct substituents has been a key area of investigation. A common synthetic approach involves the amidation of 4-fluorophenylacetic acid with appropriately substituted anilines. This reaction is typically facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like hydroxybenzotriazole (HOBt). nih.gov
Studies have demonstrated that the electronic nature of the substituents on the N-phenyl ring significantly impacts the properties of the resulting compounds. For instance, the introduction of an electron-withdrawing nitro group (NO₂) has been shown to result in higher cytotoxic effects against various cancer cell lines compared to the incorporation of an electron-donating methoxy group (OCH₃). nih.govnih.gov This suggests that the electron-deficient nature of the nitro-substituted analogues may enhance their interaction with biological targets. Halogens, such as chlorine and fluorine, have also been incorporated, and their electronegativity and size can influence both the reactivity of the molecule and its binding affinities. nih.gov
A comparative study on this compound derivatives highlighted these electronic effects. The research involved the synthesis of a series of compounds with either a nitro or a methoxy substituent at various positions on the N-phenyl ring. The general synthetic scheme is depicted below:
Scheme 1: General synthesis of 2-(4-fluorophenyl)-N-(substituted-phenyl)acetamide derivatives.
The study found that compounds bearing a nitro moiety consistently exhibited greater cytotoxic potency than their methoxy-containing counterparts. nih.gov This underscores the critical role of electronic substituent effects in modulating the biological activity of this class of compounds.
Table 1: Comparison of Cytotoxic Activity of Nitro- and Methoxy-substituted this compound Derivatives
| Compound ID | Substituent on N-phenyl ring | Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| 2b | m-nitro | PC3 | 52 |
| 2c | p-nitro | PC3 | 80 |
| 2c | p-nitro | MCF-7 | 100 |
| I | - | PC3 | 40 |
| I | - | MCF-7 | 98 |
I represents Imatinib, the reference drug. Data sourced from Aliabadi, A., et al. (2013). nih.gov
Positional Isomerism and its Synthetic Implications
The location of substituents on the N-phenyl ring, known as positional isomerism, has significant synthetic and biological implications. The synthesis of specific positional isomers of substituted anilines is a prerequisite for the preparation of the corresponding this compound analogues. The availability and cost of these starting materials can influence the feasibility of synthesizing a particular isomer.
From a synthetic standpoint, the position of a substituent can affect the reactivity of the aniline nitrogen. For example, a strongly electron-withdrawing group in the ortho or para position can reduce the nucleophilicity of the amino group, potentially requiring harsher reaction conditions for the amidation reaction to proceed efficiently. Conversely, electron-donating groups can enhance the reactivity.
The biological activity of these compounds is also highly dependent on the substituent's position. For instance, in a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, it was observed that a chlorine atom at the ortho position of the phenyl ring resulted in high anticancer potency against a neuroblastoma cell line. nih.gov In the same study, a methoxy group at the ortho or meta position enhanced activity against a colon cancer cell line. nih.gov This highlights that subtle changes in the spatial arrangement of functional groups can lead to significant differences in biological outcomes, likely due to altered binding interactions with target proteins. The preliminary structure-activity relationship (SAR) studies of N-phenylacetamide derivatives containing 4-arylthiazole moieties also indicated that the type and position of the substituent on the benzene (B151609) ring had an important effect on the bactericidal activity. mdpi.com
Incorporation of Diverse Heterocyclic Ring Systems
Phthalazine Derivatives
The phthalazine scaffold has been integrated into N-phenylacetamide analogues to create novel compounds with potential anticancer activity. One synthetic approach involves the initial preparation of a 1-chlorophthalazine intermediate, which can then be reacted with a suitable aminophenylacetamide derivative. For example, N¹-(phthalazin-1-yl)benzene-1,4-diamine can be prepared and subsequently acylated with a substituted benzoyl chloride to yield phthalazines bearing a biarylamide tail. nih.gov Alternatively, reaction with various aryl isocyanates can furnish biarylurea derivatives. nih.gov These multi-step syntheses allow for the systematic variation of different parts of the molecule to optimize its biological activity.
Quinazoline Derivatives
Quinazoline derivatives have been synthesized incorporating an acetamide (B32628) linkage. A common strategy involves the preparation of a 2-chloro-N-phenylacetamide intermediate, which can then be coupled with a suitable quinazoline precursor. For instance, a click reaction between a 2-phenyl-4-(prop-2-yn-1-yloxy)quinazoline and a 2-azido-N-phenylacetamide derivative can yield quinazolines bearing a triazole-acetamide moiety. nih.gov The synthesis of the 2-chloro-N-phenylacetamide precursors is typically achieved by reacting a substituted aniline with chloroacetyl chloride. nih.gov This modular approach allows for the generation of a library of compounds with diverse substitution patterns on both the quinazoline and the N-phenylacetamide components.
Thiadiazole Derivatives
The 1,3,4-thiadiazole ring has been successfully incorporated into the N-phenylacetamide scaffold. A direct amidation reaction between a substituted phenylacetic acid and 5-amino-1,3,4-thiadiazole-2-thiol, using EDC and HOBt as coupling agents, yields N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives. nih.gov This one-step procedure provides a convenient route to a variety of substituted analogues. Another approach involves the reaction of a 2-chloro-N-[5-(3,5-dimethyl-pyrazol-1-yl)- nih.govnih.govnih.govthiadiazol-2-yl]-acetamide with various amines to produce N-phenylacetamide-containing thiadiazole derivatives. ammanu.edu.jo
Table 2: Synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives
| Phenylacetic Acid Substituent | Resulting Compound |
|---|---|
| 4-Fluoro | 2-(4-Fluorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide |
| 2-Chloro | 2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide |
| 3-Methoxy | 2-(3-Methoxyphenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide |
Data sourced from Aliabadi, A., et al. (2014). nih.gov
Benzothiazole Derivatives
The benzothiazole moiety has been incorporated into N-phenylacetamide structures through various synthetic strategies. One method involves the acylation of a 2-(4-aminophenyl)benzothiazole derivative. For example, 2-chloro-N-(4-(4-(5-hydroxybenzothiazole-2-yl)phenyl)acetamide can be synthesized, which can then be further reacted with other nucleophiles. jetir.org Another approach involves the synthesis of 2-chloro-N-substituted-acetamides which are then reacted with 2-mercaptobenzimidazole to yield 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. nih.gov These methods provide versatile pathways to novel benzothiazole-containing N-phenylacetamides with potential therapeutic applications.
Pyrazole Derivatives
The synthesis of pyrazole derivatives attached to a phenylacetamide moiety can be achieved through several established condensation reactions. A primary method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. mdpi.comnih.gov For instance, the reaction of a β-diketoester with a substituted hydrazine hydrate in ethanol can produce pyrazolylesters. chim.it A particularly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles involves the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide, which results in high yields. mdpi.com
Another pathway involves the chemical transformation of a pre-existing pyrazole structure. For example, 3-amino-5-hydroxy-4-phenylazo-1H-pyrazole can serve as a precursor. bibliomed.org Its reaction with chloroacetyl chloride yields N-(4-(2-phenyldiazenyl)-2,5-dihydro-3-hydroxy-1H-pyrazol-5-yl)-2-chloroacetamide, directly incorporating the chloroacetamide group, which can then be further reacted to form the desired N-phenylacetamide derivative. bibliomed.org
The following table summarizes representative pyrazole derivatives synthesized from acetamide precursors.
| Compound Name | Precursors | Reagents/Conditions | Yield (%) | Ref. |
| N-(4-(2-Phenyldiazenyl)-2,5-dihydro-3-hydroxy-1H-pyrazol-5-yl)-2-chloroacetamide | 3-Amino-5-hydroxy-4-phenylazo-1H-pyrazole | Chloroacetyl chloride | - | bibliomed.org |
| 1-Aryl-3,4,5-substituted pyrazoles | 1,3-Diketones, Arylhydrazines | N,N-dimethylacetamide, Room Temp. | 59-98 | mdpi.com |
| 1,3,5-Substituted pyrazoles | Ethyl acetoacetate, Phenylhydrazine | Nano-ZnO catalyst | 95 | nih.gov |
Triazole Derivatives
The synthesis of 1,2,4-triazole rings linked to a phenylacetamide framework is a common strategy in the development of new chemical entities. One direct approach involves the cyclization of N'-substituted thiosemicarbazide derivatives. For example, [4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-phenoxy]-acetic acid hydrazide can be reacted with various isothiocyanates to form thiosemicarbazides, which are then cyclized using reagents like sodium metal in ethanol to yield the final 1,2,4-triazole ring.
A series of novel 1,2,4-triazole derivatives featuring an N-(substituted phenyl)acetamide group have been synthesized and characterized. rsc.org These compounds demonstrate the successful integration of the phenylacetamide moiety with the triazole core, leading to potential applications in agricultural chemistry. rsc.org The Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide, is a classic method for forming 3,5-disubstituted-1,2,4-triazoles. scispace.com Similarly, the Einhorn–Brunner reaction achieves the synthesis of 1,2,4-triazoles through the condensation of hydrazines with diacylamines in the presence of a weak acid. scispace.com
Isoindoline Derivatives
Isoindoline structures can be synthesized from precursors that can be linked to a phenylacetamide group. A versatile method involves the reaction of o-phthalaldehyde with substituted aromatic amines under varying conditions, from neutral to acidic environments and at different temperatures, to produce novel phenyl- and pyridyl-substituted isoindolines. nih.gov
Another relevant synthetic route involves the use of acetohydrazide derivatives. For instance, N'-(1,3-dioxoisoindolin-2-yl)acetamide derivatives can be prepared by refluxing an acetohydrazide with phthalic anhydride in a solvent like acetic acid. mdpi.com This method provides a direct way to link an acetamide side chain to the isoindoline core, which can then be modified to the target N-phenylacetamide. The general synthesis of isoindoline can be achieved through methods such as the reduction of isoindole or the cyclization of N-alkylphthalimides. ontosight.ai
Benzimidazole Derivatives
The synthesis of benzimidazole derivatives incorporating a phenylacetamide group often involves the alkylation of a pre-formed benzimidazole ring. A common method is the condensation of benzimidazole with a chloro-N-substituted acetamide. This reaction is typically carried out in the presence of a base catalyst, such as potassium carbonate, and can be accelerated using microwave synthesis.
Piperazine (B1678402) Derivatives
N-phenylpiperazine derivatives can be synthesized by forming the piperazine ring from an appropriate aniline precursor. A frequent method involves the cyclization reaction of an aniline derivative with bis(2-chloroethyl)amine hydrochloride at high temperatures. nih.govgoogle.com This approach can be performed without a solvent, where the reactants are heated to a molten state to induce cyclization. google.com An aniline starting material already containing the desired 2-(4-fluorophenyl)acetamido group at a different position could be used to generate the target piperazine derivative.
To avoid disubstitution, one of the nitrogen atoms of piperazine can be protected, for example, through protonation. nih.gov The generally accepted method for preparing monosubstituted piperazines utilizes protecting groups like tert-butyloxycarbonyl (Boc), which involves a multi-step process of protection, reaction at the second nitrogen, and subsequent deprotection. nih.gov
Side Chain and Linker Modifications
Modifications to the side chain and linker of this compound are crucial for exploring structure-activity relationships. Research into its derivatives has shown that substitutions on the N-phenyl ring significantly impact biological activity. For example, derivatives with nitro or methoxy moieties on the N-phenyl ring have been synthesized and evaluated. nih.gov The synthesis is typically achieved by reacting 4-fluorophenylacetic acid with appropriately substituted anilines in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Further modifications involve conjugating the N-phenylacetamide structure to other heterocyclic systems. For instance, new N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates have been synthesized by reacting isatin (indole-2,3-dione) with various 2-chloro-N-phenylacetamides in the presence of potassium carbonate. nih.gov
The following table presents data for some synthesized N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates. nih.gov
| Compound ID | R Group (on N-phenyl) | Molecular Formula | Calculated Mass | Found Mass |
| 3a | H | C₂₂H₁₉N₅O₄S | 449.48 | - |
| 3b | 4-Cl | C₂₂H₁₈ClN₅O₄S | 483.93 | - |
| 3c | 4-Br | C₂₂H₁₈BrN₅O₄S | 528.38 | - |
| 3d | 4-CH₃ | C₂₃H₂₁N₅O₄S | 463.51 | - |
| 3e | 4-OCH₃ | C₂₃H₂₁N₅O₅S | 479.51 | - |
| 3f | 2-Cl | C₂₂H₁₈ClN₅O₄S | 483.93 | - |
Advanced Purification Techniques in Phenylacetamide Synthesis
The purification of phenylacetamide derivatives is essential to ensure high-quality compounds for subsequent use. A range of techniques from basic to advanced are employed.
A common initial workup involves washing the crude product with aqueous solutions to remove unreacted starting materials and byproducts. Washing with a sodium bicarbonate solution is effective for removing acidic impurities. The organic layer is then typically washed with brine and dried over an anhydrous salt like sodium sulfate.
For further purification, recrystallization from a suitable solvent is often employed. Column chromatography is a fundamental and widely used technique for separating complex mixtures. numberanalytics.com Depending on the properties of the target compound, different stationary phases can be used, such as silica gel or basic alumina.
More advanced methods like High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) offer significantly higher resolution, speed, and sensitivity, making them suitable for the purification of complex mixtures and the isolation of low-abundance compounds. numberanalytics.com These high-performance techniques operate on the principle of differential partitioning of compounds between a stationary and a mobile phase to achieve separation. numberanalytics.com
Pharmacological and Biological Research Investigations of 2 4 Fluorophenyl N Phenylacetamide Derivatives
Anticancer Efficacy Studies
The exploration of 2-(4-fluorophenyl)-N-phenylacetamide derivatives has revealed their potential as potent anticancer agents. nih.govnih.govsemanticscholar.orgresearchgate.net Research has primarily focused on their ability to inhibit the growth of cancer cells, with promising results observed in various preclinical studies.
In Vitro Cytotoxicity Profiling Across Diverse Cancer Cell Lines
A series of synthesized this compound derivatives (2a-2f) were evaluated for their cytotoxic activity against several human cancer cell lines. nih.gov The results indicated that these compounds exhibit varying degrees of efficacy depending on the cell line and the specific chemical substitutions on the phenylacetamide scaffold. nih.gov
Studies have consistently demonstrated that this compound derivatives are particularly effective against the PC3 prostate carcinoma cell line. nih.govnih.govsemanticscholar.org In one study, all tested compounds (2a-2f) showed notable cytotoxic activity against PC3 cells. nih.gov The derivatives featuring a nitro moiety (2a-2c) displayed a higher cytotoxic effect compared to those with a methoxy (B1213986) moiety (2d-2f). nih.govnih.gov Specifically, compounds 2b and 2c were identified as the most active against the PC3 cell line, with IC50 values of 52 μM and 80 μM, respectively. nih.govnih.gov
Interactive Table: Cytotoxicity of this compound Derivatives against PC3 Cell Line
| Compound | IC50 (μM) |
| 2b | 52 |
| 2c | 80 |
| Imatinib (Reference) | 40 |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
The MCF-7 breast cancer cell line was found to be more resistant to the tested this compound derivatives compared to other cell lines. nih.gov However, some compounds still exhibited noteworthy activity. Compound 2c, which has a p-nitro substituent, was the most active compound against the MCF-7 cell line, with an IC50 value of 100 μM. nih.govnih.gov This was comparable to the reference drug, imatinib, which had an IC50 of 98 μM against the same cell line. nih.govnih.gov
Interactive Table: Cytotoxicity of this compound Derivatives against MCF-7 Cell Line
| Compound | IC50 (μM) |
| 2c | 100 |
| Imatinib (Reference) | 98 |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
The cytotoxic effects of this compound derivatives were also assessed against the HL-60 promyelocytic leukemia cell line. nih.gov While detailed IC50 values for each specific this compound derivative against HL-60 cells were not provided in the primary study, it was noted that compounds with a nitro moiety generally demonstrated higher cytotoxic effects. nih.gov Other research on different acetamide (B32628) derivatives has shown significant activity against HL-60 cells. researchgate.netglobalresearchonline.net
The anticancer potential of acetamide derivatives has been explored in a variety of other cancer cell lines. For instance, certain acetamide derivatives have shown cytotoxic activity against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. ijcce.ac.ir In one study, HeLa and U87 cells were more sensitive to the tested compounds, while A549 cells were more resistant. ijcce.ac.ir Another study on novel acetamide derivatives reported antiproliferative activity against A549, T-47D (breast adenocarcinoma), and LoVo (human colon cancer) cell lines. researchgate.netglobalresearchonline.net Furthermore, some synthesized compounds exhibited higher cytotoxic activity than the standard drug doxorubicin against SKNMC and HT-29 cells. researchgate.net
Mechanistic Elucidation of Apoptosis Induction Pathways
Research into the mechanism of action of phenylacetamide derivatives suggests that their antitumor efficacy is correlated with their ability to induce apoptosis, or programmed cell death. nih.govbrieflands.com The induction of apoptosis is a key mechanism for many chemotherapeutic agents. nih.gov Studies on related phenylacetamide derivatives have shown that they can induce apoptosis through both intrinsic and extrinsic pathways. tbzmed.ac.irtbzmed.ac.ir This can involve the activation of caspases, which are crucial enzymes in the apoptotic process. ijcce.ac.ir For example, one study found that a specific derivative activated caspases 3 and 9 in both PC3 and HT-29 cell lines. researchgate.net Another study on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives demonstrated caspase 3 activation, a reduction in mitochondrial membrane potential, and the generation of reactive oxygen species, all of which are indicative of apoptosis. ijcce.ac.irijcce.ac.ir
Caspase Cascade Activation Analysis
The antitumor efficacy of many chemotherapeutic agents is linked to their ability to induce apoptosis, a form of programmed cell death. Phenylacetamide derivatives have been shown to initiate apoptosis in cancer cells through the activation of the caspase cascade. Studies on related compounds, such as 2‐phenyl‐n‐(5‐(trifluoromethyl)‐1, 3, 4‐thiadiazol‐2‐yl) acetamide derivatives, have demonstrated that they can induce apoptosis via the caspase pathway. tbzmed.ac.ir For instance, certain derivatives have been observed to activate caspase-3 and caspase-9 in PC3 (prostate cancer) and HT-29 (colon cancer) cell lines. researchgate.net The activation of these specific caspases indicates the involvement of the intrinsic apoptotic pathway. This process is a critical mechanism for eliminating cancerous cells and is a key focus in the development of novel anticancer therapies. nih.gov
Cell Cycle Perturbation and Growth Inhibition Mechanisms
A hallmark of cancer is uncontrolled cell proliferation, often due to a dysfunctional cell cycle. Certain this compound derivatives and related compounds have been shown to inhibit cancer cell growth by interfering with the cell cycle. For example, the related compound 4-Fluoro-N-butylphenylacetamide (H6) has been found to inhibit cell growth by inducing cell-cycle arrest. semanticscholar.org Another study on a novel acetal of andrographolide containing a 3-(4-fluorophenyl)-pyrazole moiety demonstrated that the compound could induce cell cycle arrest in the S phase in MDA-MB-231 breast cancer cells. mdpi.com Similarly, other derivatives have been shown to cause a dose-dependent arrest in the G1 phase of the cell cycle in HCT116 cells. frontiersin.org This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating, ultimately leading to a reduction in tumor growth.
Modulation of Cellular Signaling Pathways
The anticancer effects of phenylacetamide derivatives are also attributed to their ability to modulate critical cellular signaling pathways that regulate cell survival, proliferation, and death. Research into a quillaic acid derivative containing a 4-fluorophenyl-1,2,3-triazole group found that it could induce apoptosis by affecting the NF-κB and MAPK signaling pathways in HCT116 cells. frontiersin.org These pathways are often dysregulated in cancer, promoting cell survival and proliferation. By inhibiting these pathways, the compounds can shift the balance towards apoptosis, leading to the death of cancer cells.
Comparative Antineoplastic Potency with Established Chemotherapeutic Agents (e.g., Imatinib, Doxorubicin)
To assess their therapeutic potential, the cytotoxic effects of newly synthesized this compound derivatives have been compared to standard chemotherapeutic drugs like Imatinib and Doxorubicin.
In one study, a series of this compound derivatives (compounds 2a-2f ) were tested against three human cancer cell lines: PC3 (prostate carcinoma), MCF-7 (breast cancer), and HL-60 (promyelocytic leukemia). nih.govnih.gov The results showed that the compounds exhibited cytotoxic activity, particularly against the PC3 cell line. nih.govnih.gov However, all compounds in this specific series demonstrated lower activity than the reference drug, Imatinib. nih.govnih.gov For example, against the PC3 cell line, the most active derivative, compound 2b , had an IC50 value of 52 μM, compared to Imatinib's IC50 of 40 μM. nih.govnih.gov In the MCF-7 cell line, compound 2c was the most active, with an IC50 of 100 μM, which was comparable to Imatinib's IC50 of 98 μM in the same cell line. nih.govnih.gov
Another study focusing on different phenylacetamide derivatives showed a compound with a para-nitro group (3j ) had a strong cytotoxic effect against MDA-MB468 cells with an IC50 of 0.76±0.09 µM, though this was less potent than Doxorubicin (IC50 = 0.38±0.07 µM). tbzmed.ac.ir
The following table provides a comparative overview of the IC50 values.
| Compound | Cell Line | IC50 (μM) | Source |
|---|---|---|---|
| Compound 2b | PC3 | 52 | nih.govnih.gov |
| Compound 2c | PC3 | 80 | nih.govnih.gov |
| Imatinib | PC3 | 40 | nih.govnih.gov |
| Compound 2c | MCF-7 | 100 | nih.govnih.gov |
| Imatinib | MCF-7 | 98 | nih.govnih.gov |
| Compound 3j | MDA-MB468 | 0.76 | tbzmed.ac.ir |
| Doxorubicin | MDA-MB468 | 0.38 | tbzmed.ac.ir |
Exploration of Other Noteworthy Biological Activities of Related Phenylacetamide Scaffolds
Beyond direct cytotoxicity, the phenylacetamide scaffold is a versatile structure that has been incorporated into molecules designed to exhibit a range of other biological activities, including specific enzyme inhibition.
Enzyme Inhibition Studies
Phenylacetamide derivatives have been investigated as inhibitors of various enzymes implicated in disease. For instance, novel phenoxyacetamide derivatives have been studied as potential inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair, making it a target for cancer therapy. mdpi.com
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. nih.gov Certain isoforms, particularly hCA IX and hCA XII, are overexpressed in many types of tumors and are associated with cancer progression, making them attractive targets for anticancer drug development. mdpi.com
Research has shown that conjugating an N-phenylacetamide scaffold with a sulfonamide group—a known zinc-binding group for CA inhibition—can yield potent inhibitors. A study of isatin N-phenylacetamide-based sulfonamides revealed significant inhibitory activity against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII). nih.gov One derivative, compound 2h , demonstrated particularly effective inhibition against hCA I and hCA II with inhibition constant (K_I) values of 45.10 nM and 5.87 nM, respectively, which were more potent than the standard inhibitor Acetazolamide (AAZ). nih.gov
The table below summarizes the inhibition data for selected compounds against different carbonic anhydrase isoforms.
| Compound | Isoform | Inhibition Constant (K_I) (nM) | Source |
|---|---|---|---|
| Compound 2h | hCA I | 45.10 | nih.gov |
| hCA II | 5.87 | nih.gov | |
| Acetazolamide (AAZ) | hCA I | - | nih.gov |
| hCA II | - | nih.gov |
Receptor Modulation Investigations
The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, and its positive allosteric modulators (PAMs) are known to produce sedative and anxiolytic effects. wikipedia.orgnih.gov These modulators bind to an allosteric site on the receptor, enhancing the effect of the endogenous ligand, GABA. wikipedia.org Common examples of GABA-A PAMs include benzodiazepines and barbiturates. nih.gov A review of the scientific literature did not yield specific studies focused on the evaluation of this compound derivatives as positive allosteric modulators of the GABA-A receptor.
The interplay between serotonin 5-HT2A and dopamine D2 receptors is a critical aspect of the pharmacology of atypical antipsychotic drugs used in the treatment of schizophrenia and other psychiatric disorders. nih.govplos.org These receptors are important targets for modulating neurotransmission in the brain. researchgate.net However, a search of the scientific literature did not identify studies that have specifically investigated the binding or functional interaction of this compound derivatives with serotonin (5-HT2A) or dopamine (D2) receptors.
Antimicrobial and Antiparasitic Evaluations
The N-phenylacetamide scaffold has been incorporated into various derivatives to explore potential antimicrobial and antiparasitic activities. nih.gov
Research into a series of novel N-phenylacetamide derivatives containing a 4-arylthiazole moiety has shown promising antibacterial activity against several plant pathogenic bacteria. nih.govresearchgate.net One of the synthesized compounds, N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide, demonstrated notable efficacy. nih.gov Its activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice, was found to be superior to that of commercial bactericides like bismerthiazol and thiodiazole copper. nih.govmdpi.com
The table below presents the in vitro antibacterial activity of this derivative.
In Vitro Antibacterial Activity of a this compound Derivative
| Compound | Target Bacteria | EC₅₀ (µM) |
|---|---|---|
| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. oryzae (Xoo) | 156.7 |
| Xanthomonas axonopodis pv. citri (Xac) | 281.2 | |
| Xanthomonas oryzae pv. oryzicola (Xoc) | 194.9 |
Furthermore, some compounds from this series were evaluated for their antiparasitic properties. nih.gov Specifically, their nematicidal activity against the root-knot nematode Meloidogyne incognita was tested. One derivative, N-(4-((4-(3-ethoxy-4-hydroxyphenyl)thiazol-2-yl)amino)phenyl)acetamide, displayed excellent nematicidal effects, achieving 100% mortality at a concentration of 500 µg/mL after 24 hours. nih.gov
Nematicidal Activity of an N-phenylacetamide Derivative against M. incognita
| Compound | Concentration (µg/mL) | Mortality (%) after 24h |
|---|---|---|
| N-(4-((4-(3-ethoxy-4-hydroxyphenyl)thiazol-2-yl)amino)phenyl)acetamide | 500 | 100 |
| 100 | 53.2 |
These findings suggest that the N-phenylacetamide scaffold is a viable starting point for the development of new antibacterial and antiparasitic agents. nih.gov
Antibacterial Activity
Research has demonstrated that derivatives of N-phenylacetamide can exhibit notable antibacterial properties. In one study, a series of N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety were synthesized and evaluated for their in vitro antibacterial activity against several plant pathogenic bacteria. nih.gov
One of the synthesized compounds, N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), demonstrated significant antibacterial efficacy. nih.gov The minimum 50% effective concentration (EC50) of compound A1 against Xanthomonas oryzae pv. oryzae (Xoo) was 156.7 µM, which was found to be superior to the commercial bactericides bismerthiazol (230.5 µM) and thiodiazole copper (545.2 µM). nih.gov Further investigation through scanning electron microscopy revealed that compound A1 could induce the rupture of the cell membrane of Xoo. nih.gov
Another derivative, N-(4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A4), also displayed potent antibacterial activity. nih.gov Its EC50 value against Xoo was 179.2 µM. nih.gov Furthermore, compound A4 showed the most effective inhibitory action against Xanthomonas axonopodis pv. citri (Xac), with an EC50 value of 281.2 µM, surpassing that of thiodiazole copper (476.52 µM). nih.gov
| Compound | Bacterial Strain | EC50 (µM) | Reference |
|---|---|---|---|
| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. oryzae (Xoo) | 156.7 | nih.gov |
| N-(4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A4) | Xanthomonas oryzae pv. oryzae (Xoo) | 179.2 | nih.gov |
| N-(4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A4) | Xanthomonas axonopodis pv. citri (Xac) | 281.2 | nih.gov |
| Bismerthiazol (Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 230.5 | nih.gov |
| Thiodiazole Copper (Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 545.2 | nih.gov |
| Thiodiazole Copper (Control) | Xanthomonas axonopodis pv. citri (Xac) | 476.52 | nih.gov |
Antimycobacterial Activity
The antimycobacterial potential of phenylacetamide derivatives has also been a subject of investigation. A study focused on a series of 2-hydroxy-N-(4-oxo-2-substituted phenyl-1,3-thiazolidin-3-yl)-2-phenylacetamide derivatives, which were screened for their inhibitory activity against Mycobacterium tuberculosis H37Rv. acgpubs.org
Among the synthesized compounds, one derivative demonstrated a high level of inhibition, recorded at 98%, against the M. tuberculosis strain. acgpubs.org This highlights the potential of the phenylacetamide scaffold in the development of new antimycobacterial agents. Further research into derivatives of this compound could yield compounds with significant efficacy against mycobacterial infections.
In a separate study, a series of 1-(4-fluorobenzoyl)-4-substituted-thiosemicarbazides and 5-(4-fluorophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones were synthesized and evaluated for their antimycobacterial activity. nih.gov Several of these compounds, which incorporate a 4-fluorophenyl moiety, were found to be active against Mycobacterium fortuitum, with most exhibiting a Minimum Inhibitory Concentration (MIC) of 32 or 64 µg/mL. nih.gov
Anticonvulsant and Analgesic Properties
The structural framework of N-phenylacetamide derivatives has been explored for its potential in developing anticonvulsant and analgesic agents. A study on a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives revealed significant anticonvulsant activity in various animal models of epilepsy, including the maximal electroshock (MES) and 6 Hz seizure tests. mdpi.com
One of the most potent compounds identified was 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione. mdpi.com This compound exhibited a more favorable median effective dose (ED50) and protective index in the MES and 6 Hz tests compared to the established antiepileptic drug, valproic acid. mdpi.com Given that anticonvulsant medications are often utilized in the management of neuropathic pain, the antinociceptive properties of promising compounds were also assessed. mdpi.commdpi.com
Another study focused on twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which were evaluated for their anticonvulsant activity. nih.gov The research indicated that the introduction of a fluorine atom or a trifluoromethyl group was crucial for the anticonvulsant effects observed within this series of compounds. nih.gov
| Compound | Test Model | ED50 (mg/kg) | Reference |
|---|---|---|---|
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Maximal Electroshock (MES) | 68.30 | mdpi.com |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 6 Hz (32 mA) | 28.20 | mdpi.com |
| Valproic Acid (Control) | Maximal Electroshock (MES) | 252.74 | mdpi.com |
| Valproic Acid (Control) | 6 Hz (32 mA) | 130.64 | mdpi.com |
Inhibitory Effects on Human Equilibrative Nucleoside Transporters (ENTs)
Human Equilibrative Nucleoside Transporters (ENTs) are crucial for nucleoside transport across cell membranes and are significant targets in chemotherapy. frontiersin.org Research into the inhibitory effects of this compound derivatives on ENTs has focused on more complex analogues. One such compound is 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), which has been identified as a novel inhibitor of ENTs, showing a greater selectivity for ENT2 over ENT1. frontiersin.orgnih.gov
Structure-activity relationship studies on FPMINT analogues have provided insights into the structural requirements for ENT inhibition. nih.gov It was found that the presence of a halogen substituent on the fluorophenyl moiety is essential for the inhibitory activity against both ENT1 and ENT2. nih.gov Modifications to the N-naphthalene and fluorophenyl parts of the FPMINT molecule were shown to alter the inhibitory potency and selectivity for ENT1 and ENT2. frontiersin.org
One of the tested analogues, compound 3c, emerged as the most potent inhibitor. nih.gov It was found to be an irreversible and non-competitive inhibitor of both ENT1 and ENT2. nih.gov These findings suggest that structural modifications of FPMINT and related compounds could lead to the development of more potent and selective ENT2 inhibitors. frontiersin.orgnih.gov
Anti-inflammatory Potential
The anti-inflammatory potential of acetamide derivatives has been investigated in several studies. Research on 2-(substituted phenoxy)acetamide derivatives has indicated that the presence of halogens on the aromatic ring is favorable for anti-inflammatory activity. researchgate.net One compound in this series, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited anti-inflammatory as well as analgesic and anticancer activities. researchgate.net
In another study, a series of N-(chlorophenyl)-2-hydroxynicotinanilides were synthesized and evaluated as potential anti-inflammatory agents. researchgate.net Compounds that featured electron-withdrawing groups, such as chloro, bromo, and nitro substituents, demonstrated significant anti-inflammatory activity. researchgate.net These findings underscore the potential of the N-phenylacetamide backbone as a scaffold for the design of novel anti-inflammatory drugs. Further exploration of this compound derivatives is warranted to fully elucidate their anti-inflammatory capabilities.
An In-depth Analysis of the Structure-Activity Relationship and Ligand Design of this compound
The following article explores the intricate structure-activity relationships (SAR) and guiding principles of ligand design for the chemical compound this compound and its derivatives. This analysis is based on scientific research into how molecular modifications influence biological activity.
Structure Activity Relationship Sar and Ligand Design Principles
The biological activity of derivatives based on the 2-(4-fluorophenyl)-N-phenylacetamide scaffold is profoundly influenced by the nature and position of chemical substituents, the core molecular structure, and the presence of specific pharmacophoric features. A systematic exploration of these elements provides a framework for the rational design of more potent and selective agents.
The electronic properties of substituents on the phenyl rings significantly modulate the biological activity of this compound derivatives. The introduction of electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) can lead to markedly different pharmacological outcomes.
In studies of anticancer activity, derivatives of this compound were synthesized with either nitro groups (strong EWGs) or methoxy (B1213986) groups (EDGs) on the N-phenyl ring. nih.govnih.gov The results consistently demonstrated that compounds bearing the electron-withdrawing nitro moiety had a higher cytotoxic effect against prostate carcinoma (PC3) and promyelocytic leukemia (HL-60) cell lines compared to those with the electron-donating methoxy moiety. nih.govnih.gov For instance, the nitro-substituted compounds 2a-2c showed greater cytotoxicity than the methoxy-substituted compounds 2d-2f. nih.gov Specifically, compound 2b (with a meta-nitro group) and 2c (with a para-nitro group) were the most active against the PC3 cell line. nih.gov Compound 2c was also the most active derivative against the MCF-7 breast cancer cell line. nih.govnih.gov
Theoretical studies using density functional theory (DFT) on N-phenylacetamide derivatives support these experimental findings. worldscientific.com These studies revealed that the aromaticity of the phenyl ring decreases in an order directly related to the electron-withdrawing and electron-releasing strengths of the substituents. worldscientific.com The order of decreasing aromaticity was found to be NO₂ > CN > CF₃ > Br > Cl > F > H > CH₃ > NH₂. worldscientific.com This modulation of the ring's electronic character is crucial for activity.
Further research on related N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which contain a phenylacetamide moiety, showed that the electronic properties of substituents affect the electron density of the phenylacetamide ring and its interactions with key residues of its target, the FOXM1 DNA-binding domain (DBD). mdpi.com The presence of a cyano (-CN) group, a strong EWG, was found to be critical for inhibitory activity, creating an electron-rich region over the carbonyl moiety that appears fundamental for binding. mdpi.com In contrast, substituents like methyl (-CH₃), an EDG, were inactive in the same in-vitro assays. mdpi.com This highlights that the electronic effect, rather than the steric size of the substituent, is key for this specific biological activity. mdpi.com
Table 1: Cytotoxic Activity (IC₅₀ in µM) of this compound Derivatives A lower IC₅₀ value indicates higher cytotoxic potency.
| Compound | Substituent on N-phenyl ring | Position | PC3 (Prostate Carcinoma) | MCF-7 (Breast Cancer) | HL-60 (Promyelocytic Leukemia) |
| 2a | NO₂ | ortho | >100 | >100 | 100 |
| 2b | NO₂ | meta | 52 | >100 | >100 |
| 2c | NO₂ | para | 80 | 100 | 95 |
| 2d | OCH₃ | ortho | >100 | >100 | >100 |
| 2e | OCH₃ | meta | >100 | >100 | >100 |
| 2f | OCH₃ | para | >100 | >100 | >100 |
| Imatinib | (Reference Drug) | - | 40 | 98 | Not Reported |
| Data sourced from Aliabadi et al., 2013. nih.govnih.gov |
Steric and lipophilic properties are fundamental parameters in molecular design, influencing how a molecule fits into a binding site and passes through biological membranes. For phenylacetamide derivatives, lipophilicity is largely dependent on the nature of the substituents attached to the molecule. researchgate.net The use of reversed-phase thin-layer chromatography (RP-TLC) can be an effective method for predicting the lipophilicity of these compounds. researchgate.net
However, the relative importance of steric factors can vary depending on the biological target. In the context of FOXM1 inhibition by related derivatives, molecular docking studies suggest that simply increasing the size of the substituent is not a key factor for inhibitory activity. mdpi.com The electronic properties of the substituent were found to be more fundamental to the interaction with the target protein. mdpi.com This indicates that for certain targets, optimizing electronic interactions may be a more fruitful design strategy than focusing on steric bulk.
Modifying the core 2-phenylacetamide (B93265) scaffold or introducing heterocyclic ring systems can dramatically alter the pharmacological profile and open avenues to new biological activities.
For example, the 2-phenoxy-N-phenylacetamide core has been identified as a promising scaffold for developing novel antitubercular agents. mdpi.com By replacing the phenyl group of the phenylacetic acid portion with a phenoxy group, researchers created a new series of compounds with potent activity against Mycobacterium tuberculosis H37Rv. mdpi.com This demonstrates that the linker between the two aromatic rings is a critical and modifiable component of the core structure.
The introduction of heterocyclic rings is another common strategy. In one study, N-phenylacetamide derivatives were synthesized incorporating a 4-arylthiazole moiety, leading to compounds with significant bactericidal activity. mdpi.com The type and position of substituents on the benzene (B151609) ring attached to the thiazole (B1198619) had a major effect on this activity. mdpi.com
In a different therapeutic area, analogues of a complex molecule containing a 2-fluorophenyl group were studied as inhibitors of human equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hk These molecules incorporated piperazine (B1678402) and triazine heterocyclic rings. frontiersin.orgpolyu.edu.hk The study found that replacing a naphthalene (B1677914) moiety with a benzene ring could abolish the inhibitory effects, highlighting the importance of the specific aromatic system in that part of the molecule for target interaction. frontiersin.orgpolyu.edu.hk The presence of a halogen substituent on the fluorophenyl moiety was deemed essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For derivatives related to this compound, key pharmacophoric features have been elucidated through molecular docking and SAR studies.
In the context of FOXM1 inhibition, molecular docking studies identified crucial interactions within the protein's DNA-binding site. mdpi.com Key amino acid residues, specifically Val296 and Leu289, play a significant role in binding the phenylacetamide-containing inhibitors. mdpi.com The analysis of molecular electrostatic potential (MEP) maps revealed another critical pharmacophoric feature: the electronic effect of substituents on the phenylacetamide ring. mdpi.com An electron-withdrawing group like cyano (-CN) creates an electron-rich region (negative MEP) localized over itself and the carbonyl moiety of the acetamide (B32628) group. mdpi.com This specific electronic distribution appears to be fundamental for the interaction with the FOXM1-DBD, suggesting that the polarized carbonyl group and the substituted phenyl ring are key components of the pharmacophore. mdpi.com
A clear example of this paradigm is the design of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as FOXM1 inhibitors. mdpi.com Researchers systematically synthesized a series of 18 compounds with a phenylacetamide moiety, varying the substituents at specific positions to study how their electronic properties affected inhibitory activity. mdpi.com This rational approach confirmed that electron-withdrawing groups were superior to electron-donating ones for this target, providing a clear design principle for future optimization. mdpi.com
The general principles of rational design often involve exploiting unique features of the target's binding pocket. rsc.org For instance, in the design of selective inhibitors for other enzymes, substituents are chosen to interact with specific amino acid residues that may not be present in related off-target proteins, thereby enhancing selectivity. rsc.org Although the specific target for many this compound derivatives may differ, the underlying strategy is the same: to leverage SAR data to make informed chemical modifications. By understanding the key pharmacophoric features and the impact of electronic and steric effects, chemists can design new analogues with a higher probability of enhanced potency and selectivity. mdpi.comrsc.org
Computational and Theoretical Chemistry Applications
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of molecules. irjet.net It allows for the calculation of various molecular properties, providing a theoretical framework to understand and predict the behavior of 2-(4-fluorophenyl)-N-phenylacetamide. Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), which have shown good agreement between theoretical and experimental data for similar organic molecules. ajchem-a.com
The first step in theoretical analysis involves molecular geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the this compound molecule, corresponding to the lowest energy state on the potential energy surface. By optimizing the geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are defined. ajchem-a.com
This analysis is crucial for understanding the molecule's shape and how it might interact with other molecules, such as biological receptors. Conformational analysis, an extension of geometry optimization, explores different spatial arrangements (conformers) of the molecule that arise from the rotation around single bonds. Identifying the lowest energy conformer is essential as it typically represents the most populated and biologically relevant structure.
The electronic properties of a molecule are fundamental to its reactivity. Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron. irjet.net
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily excited, indicating higher chemical reactivity. nih.govnih.gov For a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations determined the HOMO and LUMO energies, providing an example of the values that could be expected for similar structures. ajchem-a.com
Table 1: Calculated Electronic Properties of a Structurally Related Compound
Data derived from DFT/B3LYP/6-311++G(d,p) calculations on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.5743 |
| ELUMO | -2.0928 |
| Energy Gap (ΔE) | 4.4815 |
Molecular Electrostatic Potential (MEP) mapping is another vital tool. It generates a color-coded map of the electrostatic potential on the molecule's surface, illustrating the charge distribution. scispace.com Regions with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (blue) are electron-deficient and prone to nucleophilic attack. ajchem-a.com For acetamide (B32628) derivatives, MEP analysis can identify the electronegative oxygen and nitrogen atoms as potential sites for electrophilic interactions. ajchem-a.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity and stability. ajchem-a.com These parameters provide a quantitative basis for comparing the chemical behavior of different molecules. Key descriptors include:
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Global Hardness (η): Calculated as (I - A) / 2. It measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are generally harder and less reactive.
Chemical Potential (μ): Calculated as -(I + A) / 2. It describes the tendency of electrons to escape from the molecule.
Electrophilicity Index (ω): Calculated as μ² / (2η). This index quantifies the ability of a molecule to accept electrons.
Table 2: Predicted Molecular Reactivity Parameters of a Structurally Related Compound
Data derived from DFT calculations on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com
| Parameter | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.5743 |
| Electron Affinity (A) | 2.0928 |
| Global Hardness (η) | 2.2407 |
| Chemical Potential (μ) | -4.3335 |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. apeejay.edu This method is instrumental in drug discovery for predicting how a compound like this compound might interact with a biological target. iptonline.com
The primary goal of molecular docking is to predict the binding mode, or "pose," of the ligand within the active site of a biological target. iptonline.com The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket. iptonline.com These poses are then evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding conformation. orientjchem.org
Analysis of the top-ranked docking pose reveals specific molecular interactions that stabilize the ligand-receptor complex. These interactions can include:
Hydrogen bonds
Hydrophobic interactions
Van der Waals forces
π-π stacking or π-cation interactions
Identifying these interactions is key to understanding the mechanism of action and provides a rational basis for designing more potent derivatives. mdpi.com
While experimental assays are required for confirmation, molecular docking can be used to screen this compound against a library of known biological targets to identify putative binding partners. Experimental studies have shown that derivatives of this compound exhibit anticancer activity, particularly against prostate (PC3) and breast cancer (MCF-7) cell lines. nih.govnih.gov
This experimental evidence provides a strong rationale for performing docking simulations of this compound against well-characterized protein targets implicated in these cancers. For example, potential targets could include kinases, nuclear receptors (such as the androgen or estrogen receptors), or enzymes involved in cell proliferation and apoptosis that are overexpressed in these cancer types. The results of such simulations can generate hypotheses about the compound's mechanism of action and guide future experimental validation. orientjchem.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
There are no specific Molecular Dynamics (MD) simulation studies published in the peer-reviewed literature focusing on this compound. MD simulations are a powerful computational method used to simulate the physical movements of atoms and molecules, providing detailed insight into the dynamic behavior and stability of a compound over time. Such studies would be invaluable for understanding how this compound behaves in a biological system, including its conformational flexibility, interaction with solvent molecules, and the stability of its three-dimensional structure. While general principles of MD simulations are well-established for studying molecules like N-methylacetamide to probe hydrogen bonding dynamics, rsc.org these have not been specifically applied to this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Similarly, no dedicated Quantitative Structure-Activity Relationship (QSAR) models for this compound have been reported. QSAR modeling is a computational technique that relates the quantitative chemical structure of a compound to its biological activity. wikipedia.org By developing a mathematical relationship between the physicochemical properties of a series of compounds and their measured biological effects, QSAR models can be used to predict the activity of new, unsynthesized compounds. frontiersin.org
While QSAR studies have been performed on various classes of phenylalkylamines and other N-phenylacetamide derivatives to predict activities ranging from psychotomimetic effects to enzyme inhibition, nih.govnih.gov a validated QSAR model that specifically includes and predicts the biological activity of this compound is not available. The development of such a model would require a dataset of structurally related compounds with corresponding biological activity data, which has not been compiled and published for this specific chemical entity.
Advanced Spectroscopic and Analytical Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-(4-fluorophenyl)-N-phenylacetamide. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom within the molecule.
In the ¹H NMR spectrum of this compound, the methylene (B1212753) protons (-CH2-) typically appear as a singlet, with its chemical shift influenced by the adjacent carbonyl and fluorophenyl groups. The aromatic protons of the N-phenyl and 4-fluorophenyl rings exhibit complex splitting patterns (doublets and triplets) in the aromatic region of the spectrum, with their coupling constants providing information about their relative positions on the rings. The amide proton (-NH-) usually presents as a broad singlet. For a derivative, this compound, the following ¹H NMR data has been reported (400 MHz, DMSO-d6): δ 3.63 (s, 2H, -CH2-), 7.03 (t, 1H, J = 8 Hz, H4-phenyl), 7.15 (t, 2H, J = 8 Hz, H2,6-4-Fluorophenyl), 7.29 (t, 2H, J = 8 Hz, H3,5, 4-Fluorophenyl), 7.36 (t, 2H, J = 8 Hz, H3,5-Phenyl), 7.58 (d, 2H, J = 8 Hz, H2,6-Phenyl) nih.gov.
NMR spectroscopy is also a powerful technique for studying the conformational dynamics of amides, which can exist as a mixture of E and Z isomers due to restricted rotation around the C-N amide bond. scielo.br Variable temperature NMR studies can be employed to investigate the rotational barrier and the relative populations of these conformers in solution. st-andrews.ac.ukscielo.br Such studies would reveal whether this compound exists predominantly in one conformation or as a dynamic equilibrium of different rotamers.
Interactive Data Table: ¹H NMR Spectral Data for this compound nih.gov
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 3.63 | s | 2H | -CH2- | |
| 7.03 | t | 1H | 8 | H4-phenyl |
| 7.15 | t | 2H | 8 | H2,6-4-Fluorophenyl |
| 7.29 | t | 2H | 8 | H3,5, 4-Fluorophenyl |
| 7.36 | t | 2H | 8 | H3,5-Phenyl |
| 7.58 | d | 2H | 8 | H2,6-Phenyl |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Dynamics
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.
The IR spectrum of this compound is characterized by several key absorption bands. A strong absorption band corresponding to the N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group (Amide I band) typically appears as a very intense band around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is usually observed near 1550 cm⁻¹. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. The C-F stretching vibration gives rise to a strong band, typically in the 1000-1400 cm⁻¹ range. For this compound, characteristic IR (KBr) absorption bands have been observed at 3284 (N-H stretch), 1654 (C=O stretch, Amide I), and 1546 cm⁻¹ (Amide II) nih.gov.
Raman spectroscopy, which measures the scattering of light, provides complementary information. While a specific Raman spectrum for this compound is not available in the provided sources, the expected spectrum would show strong bands for the aromatic ring vibrations and the C=O stretch. Non-polar bonds, which are weak in IR, can be strong in Raman spectra. This technique is particularly useful for studying the vibrational dynamics of the molecule in both solid and solution states.
Interactive Data Table: Key IR Absorption Bands for this compound nih.gov
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3284 | N-H stretching |
| 1654 | C=O stretching (Amide I) |
| 1598 | Aromatic C=C stretching |
| 1546 | N-H bending (Amide II) |
| 1508 | Aromatic C=C stretching |
| 1487 | Aromatic C=C stretching |
| 1442 | CH2 scissoring |
| 1220 | C-N stretching / C-F stretching region |
| 1130 | Aromatic C-H in-plane bending |
| 752 | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Elucidation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
For this compound, the molecular ion peak (M⁺) in the mass spectrum confirms its molecular weight. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of its elemental composition. In the mass spectrum of this compound, the molecular ion peak is observed at m/z 229 nih.gov.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for acetamides involve cleavage of the bonds adjacent to the carbonyl group. For N-aryl substituted 2-phenylacetamides, a primary fragmentation process is often the loss of a hydrogen atom from the aromatic ring. Another typical fragmentation is the cleavage of the bond alpha to the carbonyl group. For this compound, significant fragments are observed at m/z 120, 109, 93, and 83 nih.gov. The fragment at m/z 109 likely corresponds to the fluorobenzyl cation ([C7H6F]⁺), while the fragment at m/z 93 could be attributed to the aniline (B41778) cation ([C6H5NH2]⁺).
Interactive Data Table: Mass Spectrometry Fragmentation Data for this compound nih.gov
| m/z | Relative Intensity (%) | Plausible Fragment Ion |
| 229 | 20 | [M]⁺ |
| 136 | 10 | [M - C6H5N]⁺ |
| 120 | 40 | [M - C7H6F]⁺ |
| 109 | 95 | [C7H6F]⁺ |
| 93 | 100 | [C6H5NH2]⁺ |
| 83 | 40 | |
| 77 | 20 | [C6H5]⁺ |
| 65 | 30 |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound has not been reported in the searched literature, analysis of related compounds provides insight into the likely solid-state conformation and intermolecular interactions.
In addition to hydrogen bonding, other intermolecular interactions such as π-π stacking between the aromatic rings and C-H···π interactions can play a significant role in stabilizing the crystal lattice. nih.gov In the case of this compound, the presence of the fluorine atom could also lead to C-H···F or C-F···π interactions. A detailed X-ray crystallographic study would be necessary to definitively determine the solid-state structure and the specific network of intermolecular interactions for this compound.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, ensuring its purity and analyzing its presence in complex mixtures.
Thin-Layer Chromatography (TLC) is a simple and rapid technique often used to monitor the progress of chemical reactions during the synthesis of acetamides. nih.gov By comparing the retention factor (Rf) of the product to that of the starting materials, the completion of the reaction can be confirmed.
High-Performance Liquid Chromatography (HPLC) is a powerful method for the quantitative analysis and purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with an acid modifier like formic or phosphoric acid), would be suitable for its analysis. sielc.com The purity of the compound can be determined by integrating the peak area of the main component and any impurities detected.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used for the analysis of this compound, provided it is sufficiently volatile and thermally stable. This technique is particularly useful for separating and identifying components in a mixture. The choice between HPLC and GC would depend on the specific analytical requirements, such as the volatility of the compound and the complexity of the sample matrix. cipac.org
Future Perspectives and Emerging Research Avenues
Identification of Underexplored Biological Targets for 2-(4-Fluorophenyl)-N-phenylacetamide Analogues
While the anticancer activity of this compound derivatives is the most studied, there is a vast landscape of other biological targets that remain to be explored. The inherent structural features of the phenylacetamide scaffold suggest potential interactions with a variety of biological macromolecules, opening doors to new therapeutic applications.
Initial studies have demonstrated that derivatives of this compound exhibit potent anticancer activity, particularly against prostate and breast cancer cell lines. nih.govnih.govnih.gov For instance, derivatives with a nitro moiety have shown higher cytotoxic effects than those with a methoxy (B1213986) moiety. nih.govnih.gov Specifically, compounds 2b and 2c in one study were the most active against the PC3 prostate carcinoma cell line, with IC50 values of 52 μM and 80 μM, respectively. nih.gov Another derivative, compound 2c, with a p-nitro substituent, was the most active against the MCF-7 breast cancer cell line, with an IC50 value of 100 μM. nih.govnih.gov These findings, while significant, have primarily centered on apoptosis induction in cancer cells. nih.gov
Beyond cancer, the broader class of phenylacetamide derivatives has shown a wide range of biological activities, suggesting that analogues of this compound could be effective against other diseases. For example, some phenylacetamide derivatives have been investigated as antidepressant agents, targeting monoamine oxidase-A (MAO-A). nih.gov This suggests that the this compound scaffold could be modified to develop novel treatments for neurological and psychiatric disorders.
Furthermore, the structural similarities of phenylacetamides to known ion channel modulators and G-protein coupled receptor (GPCR) ligands present exciting opportunities. discoveryontarget.commdpi.comscilit.com Ion channels, crucial for cellular signaling, are implicated in a wide range of diseases, including epilepsy, cardiac arrhythmias, and chronic pain. mdpi.comscilit.com Similarly, GPCRs represent one of the largest families of drug targets, involved in virtually every physiological process. discoveryontarget.combiorxiv.orgmdpi.com Screening libraries of this compound analogues against panels of ion channels and GPCRs could uncover novel modulators with therapeutic potential in these areas.
The antibacterial potential of this scaffold has also been demonstrated. Phenylacetamide derivatives containing a thiazole (B1198619) moiety have shown promising activity against various bacteria. nih.gov This indicates that with appropriate structural modifications, this compound analogues could be developed into a new class of antibacterial agents, a critical need in the face of rising antibiotic resistance.
Development of Novel Synthetic Strategies for Diversification and Library Generation
The exploration of the full therapeutic potential of the this compound scaffold is intrinsically linked to the ability to generate a diverse range of analogues. The development of novel and efficient synthetic strategies is therefore paramount for creating large and structurally diverse chemical libraries for high-throughput screening.
The conventional synthesis of this compound derivatives typically involves the coupling of 4-fluorophenylacetic acid with various aniline (B41778) derivatives. nih.gov While effective for generating initial sets of compounds, this approach can be limited in its ability to rapidly produce large and diverse libraries.
To address this, combinatorial chemistry and solid-phase synthesis methodologies offer powerful tools for the rapid generation of large numbers of compounds. uniroma1.itsut.ac.th These techniques allow for the systematic variation of different parts of the molecule by using a "split-and-pool" strategy, where a large number of starting materials can be combined in a systematic way to produce a vast library of distinct compounds. For instance, a solid-phase approach could involve anchoring the 2-(4-fluorophenyl)acetic acid core to a resin and then reacting it with a diverse set of amines to generate a library of N-substituted analogues.
A multi-step synthesis for N-phenylacetamide derivatives containing a 4-arylthiazole moiety has been described, which provides a blueprint for creating more complex analogues. nih.gov This strategy involves the initial protection of p-phenylenediamine, followed by amide formation, deprotection, conversion to an isothiocyanate, formation of a thiourea, and finally condensation with α-halocarbonyl compounds to yield the target thiazole-containing phenylacetamides. nih.gov This modular approach allows for the introduction of diversity at multiple points in the synthetic sequence, leading to a wide array of structurally varied compounds.
Furthermore, the application of modern synthetic methodologies such as flow chemistry and automated synthesis can significantly accelerate the library generation process. uniroma1.it These technologies enable the rapid and efficient production of compounds with high purity and in a reproducible manner, which is essential for generating high-quality libraries for biological screening.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery process is revolutionizing how new therapeutic agents are designed and optimized. For the this compound scaffold, these computational tools can be leveraged to accelerate the identification of promising new analogues and predict their biological activities and pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR) studies have already been applied to phenylacetamide derivatives to understand the relationship between their chemical structure and biological activity. nih.gov For instance, 3D-QSAR models have been developed for phenylacetamide-based antidepressant agents, helping to identify the key structural features responsible for their activity. nih.gov These models can then be used to virtually screen large libraries of compounds and prioritize those with the highest predicted activity for synthesis and biological testing.
Beyond activity prediction, ML models are increasingly being used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. iapchem.orgnih.govsimulations-plus.comd-nb.inforesearchgate.net By building predictive models for properties such as solubility, permeability, metabolic stability, and potential toxicity, researchers can identify and filter out compounds with undesirable pharmacokinetic profiles early in the discovery process. This "fail early, fail cheap" approach can significantly reduce the time and cost associated with drug development. For the this compound scaffold, developing robust ADMET prediction models would be invaluable for guiding the design of analogues with improved drug-like properties.
Furthermore, generative AI models can be employed to design entirely new molecules based on the this compound scaffold with desired properties. These models can learn the underlying chemical patterns from existing active compounds and then generate novel structures that are predicted to be even more potent and selective.
Advancements in In Vitro and In Vivo Pharmacological Evaluation Models
The accurate and predictive evaluation of the pharmacological properties of this compound analogues is crucial for their successful development as therapeutic agents. Recent advancements in in vitro and in vivo models offer more physiologically relevant platforms for testing the efficacy and safety of these compounds.
Traditional 2D cell culture models, while useful for initial screening, often fail to recapitulate the complex microenvironment of human tissues. nih.gov The emergence of three-dimensional (3D) cell culture models, such as spheroids and organoids, provides a more accurate representation of in vivo conditions. nih.govspringernature.com Patient-derived organoids (PDOs), in particular, are generated from a patient's own tissue and can faithfully mimic the characteristics of the original tumor. nih.govspringernature.comnih.govfrontiersin.orgresearchgate.net Given the known anticancer activity of this compound derivatives, testing new analogues on a panel of PDOs from different cancer types could provide a more predictive assessment of their clinical potential and help identify patient populations that are most likely to respond to treatment. nih.govspringernature.comnih.govfrontiersin.orgresearchgate.net
For exploring the potential of these compounds in neurodegenerative diseases, advanced in vitro models of the brain, such as 3D neural cultures and "brain-on-a-chip" systems, can be utilized. nih.gov These models can replicate key aspects of brain physiology and pathology, allowing for the study of a compound's effect on neuronal health and function in a more realistic setting.
In vivo evaluation will remain a critical step in the preclinical development of any new drug candidate. The use of genetically engineered mouse models (GEMMs) and patient-derived xenograft (PDX) models can provide valuable information on the efficacy and safety of this compound analogues in a whole-organism context. These advanced animal models can better mimic human diseases and provide more predictive data for clinical translation.
Addressing Challenges in Drugability and Lead Optimization for Phenylacetamide Scaffolds
While the phenylacetamide scaffold holds significant promise, there are inherent challenges in transforming a promising hit compound into a viable drug candidate. Issues related to solubility, metabolic stability, and potential off-target effects are common hurdles in drug development that need to be addressed through careful lead optimization.
The lipophilicity of the phenylacetamide scaffold can sometimes lead to poor aqueous solubility, which can limit oral bioavailability. Strategies to improve solubility include the introduction of polar functional groups, the use of prodrug approaches, and the formulation of the compound with solubility-enhancing excipients.
Metabolic stability is another critical parameter that determines the in vivo half-life of a drug. The phenylacetamide core may be susceptible to metabolic degradation by enzymes such as cytochrome P450s. Lead optimization efforts should focus on identifying and modifying metabolically labile sites within the molecule to improve its stability without compromising its biological activity. This can be achieved through techniques such as deuteration or the introduction of blocking groups at vulnerable positions.
Off-target effects can lead to unwanted side effects and toxicity. Comprehensive in vitro and in vivo safety profiling is essential to identify any potential liabilities of this compound analogues. This includes screening against a broad panel of receptors, enzymes, and ion channels to identify any unintended interactions.
A systematic approach to lead optimization, integrating computational modeling with experimental testing, will be crucial for overcoming these druggability challenges and developing safe and effective drugs based on the phenylacetamide scaffold.
Opportunities for Collaborative Research and Interdisciplinary Approaches
The successful development of new therapeutics from the this compound scaffold will require a collaborative and interdisciplinary approach. The complexity of modern drug discovery necessitates the integration of expertise from various fields, including medicinal chemistry, chemical biology, pharmacology, computational science, and clinical medicine.
Academic-industry partnerships can play a pivotal role in accelerating the translation of basic research findings into clinical applications. nih.govnih.govdrugdiscoverytrends.comresearchgate.nethubspotusercontent10.netresearchgate.netnih.gov Academic labs often excel in target identification and validation and the discovery of novel chemical matter, while pharmaceutical companies have the resources and expertise in preclinical and clinical development, as well as regulatory affairs. nih.govnih.govhubspotusercontent10.netresearchgate.net Establishing collaborations between academic researchers working on this compound and industry partners can provide the necessary funding, infrastructure, and expertise to move promising compounds through the drug development pipeline.
Furthermore, fostering collaborations between different academic disciplines is equally important. For example, a collaboration between a synthetic chemistry group developing new analogues, a computational chemistry group performing in silico modeling, and a pharmacology group conducting biological testing can create a powerful synergy that accelerates the discovery of new drug candidates. This multidisciplinary approach ensures that all aspects of the drug discovery process are addressed in a coordinated and efficient manner.
Open science initiatives and data sharing can also contribute significantly to advancing research in this area. By making research data and chemical probes based on the this compound scaffold publicly available, the broader scientific community can contribute to the understanding of their biological activities and help identify new therapeutic opportunities.
Q & A
Basic: What are the standard synthetic routes for 2-(4-fluorophenyl)-N-phenylacetamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves coupling 4-fluorophenylacetic acid with aniline derivatives via amidation. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt or thionyl chloride (SOCl₂) to form an acyl chloride intermediate .
- Amide bond formation : React the activated intermediate with aniline under inert conditions (N₂ atmosphere) in solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
- Optimization : Temperature (0–25°C), stoichiometric ratios (1:1.2 acid-to-amine), and catalyst selection (e.g., DMAP for accelerated reactions) are critical for yields >75% .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry and purity. The fluorophenyl group shows characteristic deshielding (δ 7.2–7.8 ppm), while the acetamide NH resonates at δ 8.1–8.5 ppm .
- Mass Spectrometry (HRMS) : Validate molecular weight (theoretical [M+H]⁺ = 258.10) and detect impurities .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Basic: What biological assays are commonly used to evaluate this compound's activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test interactions with kinases or proteases using fluorescence-based or colorimetric methods (e.g., ATPase assays for IC₅₀ determination) .
- Anticancer Screening : MTT assays on cell lines (e.g., MCF-7, A549) with dose-response curves (typical range: 1–100 µM) .
- Antimicrobial Studies : Broth microdilution assays against Gram-positive/negative bacteria (MIC values reported in µg/mL) .
Advanced: How can structural modifications enhance target specificity in derivatives?
Methodological Answer:
- Rational Design : Introduce substituents (e.g., sulfonyl or oxadiazole groups) to improve binding to hydrophobic pockets in target proteins .
- Computational Docking : Use AutoDock Vina to predict interactions with receptors (e.g., EGFR kinase). Prioritize derivatives with ΔG < -8 kcal/mol .
- SAR Studies : Compare bioactivity of analogs (e.g., replacing fluorine with chloro or methoxy groups) to identify critical pharmacophores .
Advanced: How should researchers resolve contradictions in biological activity data?
Methodological Answer:
Case Example : Discrepancies in IC₅₀ values across studies (e.g., 12 µM vs. 45 µM in MCF-7 cells) may arise from:
- Experimental Variables : Cell passage number, incubation time, or serum concentration .
- Resolution Strategy :
- Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).
- Validate results across ≥3 independent replicates.
- Use positive controls (e.g., doxorubicin for cytotoxicity assays) .
Table 1 : Reported IC₅₀ Values in Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Study Reference |
|---|---|---|
| MCF-7 | 12.3 | |
| A549 | 28.7 | |
| HeLa | 45.1 |
Advanced: What strategies optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Stepwise Monitoring : Use TLC (silica gel, hexane:EtOAc) to track intermediate formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
Advanced: How can computational methods predict metabolic stability?
Methodological Answer:
- In Silico Tools : Use SwissADME to predict CYP450 metabolism sites. Fluorophenyl groups often reduce oxidative degradation .
- Metabolite Identification : Simulate Phase I/II metabolism with GLORYx; prioritize derivatives with >60% predicted stability .
Advanced: What analytical methods validate compound purity for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
